molecular formula C5H9NO2S2 B1668576 Cheirolin CAS No. 505-34-0

Cheirolin

Cat. No. B1668576
CAS RN: 505-34-0
M. Wt: 179.3 g/mol
InChI Key: ZSJGCHNCYSHQEU-UHFFFAOYSA-N
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Description

Cheirolin is an isothiocyanate (ITC) that exhibits antioxidative activity . It is a sulfonyl analog of iberin . Like other ITCs, cheirolin induces phase II enzymes . In vitro, cheirolin increases the activation and expression of Nrf2 as well as the expression of heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase .


Synthesis Analysis

The isothiocyanates iberverin, iberin, and cheirolin were synthesized with a high yield and purity, and their Nrf2-inducing activity was determined in NIH3T3 fibroblasts . Iberverin, iberin, and cheirolin significantly induced Nrf2 nuclear translocation .


Molecular Structure Analysis

Cheirolin has a molecular formula of C5H9NO2S2 . It has a molecular weight of 179.26 .


Chemical Reactions Analysis

Cheirolin, like other isothiocyanates, induces phase II enzymes . In vitro, it increases the activation and expression of Nrf2 .


Physical And Chemical Properties Analysis

Cheirolin is a white crystal powder . It has a melting point of 47.5°C . It is slightly soluble in water and ether, but freely soluble in alcohol, chloroform, and ethyl acetate .

Scientific Research Applications

Nrf2 Inducer

Cheirolin is a potent inducer of Nrf2 . Nrf2 (Nuclear factor erythroid 2–related factor 2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. This makes Cheirolin a potential candidate for research in oxidative stress-related diseases .

Sulfonyl Analogue

Cheirolin is a sulfonyl analogue . Sulfonyl analogues are often used in medicinal chemistry due to their bioisosteric properties. They can replace other functional groups to modify the physicochemical properties of a molecule, potentially leading to improved drug-like properties .

Heme Oxygenase-1 Inducer

Cheirolin increases heme oxygenase-1 (HO-1) mRNA and protein levels . HO-1 is an essential enzyme in heme catabolism, and it has a protective role in various conditions, including inflammation, oxidative stress, and hypoxia .

γ-Glutamylcysteine Synthetase Inducer

Cheirolin also increases γ-glutamylcysteine synthetase mRNA and protein levels . This enzyme is the first rate-limiting enzyme of glutathione synthesis. Glutathione is a crucial antioxidant in cells, protecting them from damage by reactive oxygen species .

Phase II Detoxification Enzyme Activator

Cheirolin is a potent inducer of phase II detoxification enzymes . These enzymes are involved in the detoxification of xenobiotics and carcinogens, and their induction is a critical aspect of the body’s defense mechanism against harmful substances .

Antioxidative Activity

Cheirolin exhibits antioxidative activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Mechanism of Action

Target of Action

Cheirolin is a potent inducer of Nrf2 . Nrf2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

Mode of Action

Cheirolin interacts with its primary target, Nrf2, to induce its activity

Biochemical Pathways

Upon activation by Cheirolin, Nrf2 induces the expression of heme oxygenase 1 and γ-glutamylcysteine synthetase . These enzymes play crucial roles in the cellular response to oxidative stress. Heme oxygenase 1 is involved in the degradation of heme, a pro-oxidant, thereby reducing oxidative stress. γ-Glutamylcysteine synthetase is a key enzyme in the synthesis of glutathione, a major cellular antioxidant.

Pharmacokinetics

It is known to be soluble in ethanol , which suggests that it may be well-absorbed in the body

Safety and Hazards

The safety data sheet for Cheirolin suggests that if inhaled, the victim should be moved into fresh air . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . If it comes into contact with the skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water .

properties

IUPAC Name

1-isothiocyanato-3-methylsulfonylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S2/c1-10(7,8)4-2-3-6-5-9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJGCHNCYSHQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198517
Record name Cheirolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cheirolin

CAS RN

505-34-0
Record name Cheirolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cheirolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cheirolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHEIROLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DA547512J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does cheirolin exert its biological effects? Does it interact with specific targets?

A: While the precise mechanisms underlying cheirolin's biological activity are still under investigation, research suggests it can induce the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. [] This pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of genes involved in detoxification and antioxidant responses. Cheirolin has been shown to increase Nrf2 nuclear translocation, leading to increased expression of downstream target genes such as heme oxygenase 1 (HO-1) and -glutamylcysteine synthetase (GCS). []

Q2: How does cheirolin's activity compare to other isothiocyanates, such as sulforaphane?

A: Studies indicate that cheirolin, while structurally similar to sulforaphane, may exhibit distinct patterns of activity. For instance, in a study examining the induction of phase II detoxification enzymes in rats, cheirolin demonstrated a weaker effect compared to sulforaphane and other tested isothiocyanates. [] This difference in potency might be attributed to variations in their chemical structures and subsequent interactions with biological targets.

Q3: What happens to cheirolin in the rumen? Is it stable in this environment?

A: Research has revealed that cheirolin is not stable in the rumen environment. When incubated with bovine rumen liquor, cheirolin is primarily converted into dicheirolin thiourea. [, ] This conversion appears to be mediated by a metal ion-catalyzed reaction rather than enzymatic activity. [] This finding suggests that the bioavailability and potential biological effects of cheirolin might be influenced by its metabolism in the rumen.

Q4: Does cheirolin exhibit any antimicrobial activity? If so, what is the underlying mechanism?

A: Cheirolin has demonstrated antimicrobial activity against Escherichia coli, including enterohemorrhagic E. coli (EHEC) strains. [] Its mechanism of action involves triggering the stringent response in bacteria, leading to the accumulation of guanosine penta- and tetraphosphate ((p)ppGpp) - signaling molecules associated with amino acid starvation and stress responses. [] Interestingly, the addition of specific amino acids, particularly glycine, was found to reverse the antimicrobial effects of cheirolin, highlighting the role of amino acid starvation in its mechanism of action. []

Q5: What is the chemical structure of cheirolin?

A: Cheirolin is an aliphatic isothiocyanate with the molecular formula C4H7NO3S2. Its structure consists of a four-carbon chain with a terminal isothiocyanate group (-N=C=S), a methylsulfonyl group (-SO2CH3) attached to the third carbon, and a terminal methyl group (-CH3). [, , ]

Q6: What analytical techniques are employed to study cheirolin?

A: Various analytical methods are employed to characterize and quantify cheirolin. These include chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive detection and structural confirmation. [, ] Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy are also valuable for structural elucidation. []

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